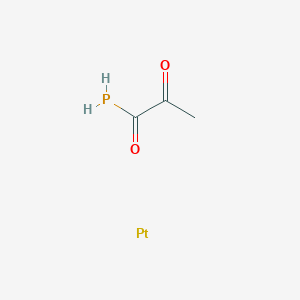

1-Phosphanylpropane-1,2-dione;platinum

Description

Properties

CAS No. |

62779-57-1 |

|---|---|

Molecular Formula |

C3H5O2PPt |

Molecular Weight |

299.13 g/mol |

IUPAC Name |

1-phosphanylpropane-1,2-dione;platinum |

InChI |

InChI=1S/C3H5O2P.Pt/c1-2(4)3(5)6;/h6H2,1H3; |

InChI Key |

ODSIRBHIBZROSN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=O)P.[Pt] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Ligand Variations

Pt(mpp)(bmppd)

- Structure : Platinum(II) coordinated to a 4-methylpyrazolylphenyl ligand and a bis-pyrazolyl propane-1,3-dione (bmppd) .

- Properties : Exhibits strong luminescence in the solid state, attributed to ligand-centered transitions and Pt-ligand charge transfer. Used in OLED research due to its photophysical behavior.

- Applications : Primarily in optoelectronics and as a phosphorescent material .

1-(Piperidin-1-yl)propane-1,2-dione 4-Phenylthiosemicarbazone (HL)

- Structure: Propane-1,2-dione derivative with piperidine and thiosemicarbazone substituents.

- Properties : Demonstrated antioxidant activity via DPPH radical scavenging assays.

- Applications: Potential in medicinal chemistry for oxidative stress mitigation .

Oxaliplatin-Related Complexes

- Structure : Platinum(II) with cyclohexanediamine and oxalate ligands (e.g., [Pt(C6H14N2)(C2O4)]·2H2O) .

- Properties : Cytotoxic activity via DNA crosslinking. Clinically used in chemotherapy.

- Applications : Anticancer agents; derivatives vary in solubility and biodistribution .

Bis{ethane-1,2-diamine-N,N'-bis(methylenephosphonate)}platinum(II)

- Structure : Platinum(II) complex with phosphonate-modified diamine ligands .

- Properties : Characterized by X-ray crystallography and NMR. Enhanced stability due to chelating phosphonate groups.

- Applications : Studied for heavy metal detoxification and coordination chemistry .

bis(Sulfanylidene)platinum

- Structure : Platinum with sulfide ligands (PtS2) .

- Properties: Inorganic framework with distinct electronic properties.

Comparative Data Table

Key Research Findings

- Ligand Impact on Luminescence : Pyrazolyl-diketone ligands in Pt(mpp)(bmppd) enhance emission quantum yields compared to purely aliphatic ligands .

- Antioxidant vs. Cytotoxic Activity : Thiosemicarbazone ligands (e.g., HL) prioritize radical scavenging, while diamine/oxalate ligands (e.g., oxaliplatin) target DNA .

- Phosphonate vs. Phosphanyl Coordination : Phosphonate ligands offer stronger chelation and stability, whereas phosphanyl groups may introduce redox-active behavior .

Q & A

Q. What are the standard methodologies for synthesizing 1-phosphanylpropane-1,2-dione;platinum complexes?

The synthesis typically involves ligand substitution reactions where platinum precursors (e.g., PtCl₂) react with phosphanyl ligands under controlled conditions. For example, [Pt(H₃edbmp)₂]·2H₂O was synthesized by reacting ethane-1,2-diamine-N,N'-bis(methylenephosphonic acid) (H₄edbmp) with Pt(II) salts in aqueous media, followed by crystallization . Key parameters include pH, temperature, and stoichiometric ratios. X-ray diffraction and NMR spectroscopy are critical for confirming structural integrity .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- ¹H/³¹P NMR : Used to identify ligand coordination environments and monitor reaction progress. For platinum-porphyrin complexes, β-pyrrole protons appear at δ 8.83 ppm, while phenyl protons resonate at δ 8.65–7.70 ppm .

- X-ray crystallography : Resolves bond lengths and angles, e.g., Pt–P bond distances in phosphine-based complexes .

- Mass spectrometry (MALDI-TOF) : Confirms molecular weight, as seen in porphyrin-fullerene conjugates (e.g., m/z 919.79 for Pt-containing species) .

Q. What theoretical frameworks guide research on this compound’s reactivity?

Studies often align with coordination chemistry principles (e.g., ligand field theory) and organometallic reaction mechanisms. For example, the electronic effects of phosphanyl ligands on Pt(II) centers can be modeled using density functional theory (DFT) to predict catalytic behavior or stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activities of 1-phosphanylpropane-1,2-dione;platinum complexes?

Contradictions may arise from variations in experimental conditions (e.g., solvent polarity, counterion effects) or ligand stereoelectronic properties. A systematic approach includes:

- Replicating studies under identical conditions .

- Analyzing kinetic data (e.g., turnover frequencies) to isolate rate-determining steps.

- Comparing crystallographic data to identify structural deviations impacting reactivity .

- Aligning findings with theoretical models (e.g., Hammett parameters for ligand effects) .

Q. What experimental design strategies optimize ligand substitution reactions for this compound?

Factorial design is effective for multivariable optimization. For example:

Q. How do steric and electronic properties of phosphanyl ligands influence the compound’s stability?

Bulky substituents (e.g., trifluoromethyl groups) enhance steric protection but may reduce electron density at the Pt center, affecting oxidative stability. Comparative studies using ³¹P NMR and cyclic voltammetry can quantify these effects. For instance, fluorous phosphines in Pt complexes exhibit unique solubility and thermal stability profiles .

Methodological and Reproducibility Considerations

Q. What steps ensure reproducibility in synthesizing and characterizing this compound?

- Document precise stoichiometry, solvent purification methods, and inert atmosphere protocols .

- Include crystallographic data (CCDC deposition numbers) and raw spectral files (NMR, MS) in supplementary materials .

- Use standardized reference compounds (e.g., PtCl₂) for calibration .

Q. How can cross-disciplinary approaches enhance applications of this compound?

- Materials science : Study its role in photovoltaic devices by testing charge-transfer efficiency via UV-vis and impedance spectroscopy.

- Catalysis : Screen for C–C coupling reactions using high-throughput robotic platforms .

- Theoretical modeling : Collaborate with computational chemists to simulate reaction pathways .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing catalytic performance data?

Q. How can researchers address gaps in ecological or toxicological data for this compound?

- Conduct in vitro cytotoxicity assays (e.g., MTT assay on human cell lines).

- Perform environmental persistence studies (e.g., OECD 301 biodegradation tests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.